n-Acetyl-p-nitrophenylserinol

Description

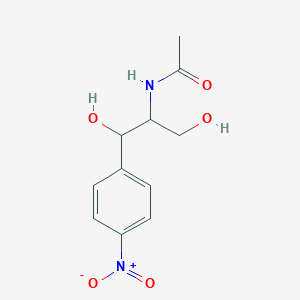

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVQDUYOEIAFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864590 | |

| Record name | N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15376-53-1, 4618-99-9 | |

| Record name | N-Acetyl-4-nitrophenylserinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015376531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D,L-2-Acetamido-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Microbial Biosynthesis and Metabolic Transformations of N Acetyl P Nitrophenylserinol

Biogenesis from p-Nitrophenylserinol in Actinomycetes

N-acetyl-p-nitrophenylserinol is a significant metabolite in certain actinomycetes, particularly in species known for producing the antibiotic chloramphenicol (B1208). Its formation is a direct consequence of the enzymatic modification of its precursor, p-nitrophenylserinol.

In Streptomyces venezuelae, the organism famous for producing chloramphenicol, exogenously supplied p-nitrophenylserinol is not directly converted into chloramphenicol. nih.govcdnsciencepub.com Instead, it is rapidly and extensively acetylated by the organism's enzymatic machinery to yield this compound. cdnsciencepub.comcdnsciencepub.comasm.org This acetylation is a detoxification or metabolic shunt mechanism. Studies with growing or resting cells of S. venezuelae have demonstrated that when fed p-nitrophenylserinol, the major antibiotic material produced is this compound, a compound that is microbiologically less active than chloramphenicol. asm.org

The enzymes responsible for this acetylation are acetyltransferases. While the specific enzyme that acetylates p-nitrophenylserinol in S. venezuelae is not fully characterized in the context of native metabolism, the well-studied chloramphenicol O-acetyltransferases (CATs) provide a model for such reactions. biorxiv.org CATs are antibiotic resistance enzymes that detoxify chloramphenicol by acetylating its hydroxyl groups using acetyl-CoA as the acetyl donor. biorxiv.orgveteriankey.com These enzymes exhibit high catalytic efficiency. biorxiv.org It is plausible that a similar N-acetyltransferase is responsible for the conversion of p-nitrophenylserinol.

The kinetics of related enzymatic reactions have been studied. For instance, engineered L-threonine transaldolase variants, involved in synthesizing chloramphenicol precursors, and modified CAT enzymes have been characterized, showing significant variations in catalytic efficiency (kcat/Km) based on substrate and enzyme structure. biorxiv.orgresearchgate.net

Table 1: Kinetic Parameters of Related Acetyltransferases and Synthesizing Enzymes

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

|---|---|---|---|---|---|

| PsLTTA-Mu0 (Wild-type) | p-nitro-β-hydroxy-α-aminobenzaldehyde | - | - | - | researchgate.net |

| PsLTTA-Mu9 (Engineered) | p-nitro-β-hydroxy-α-aminobenzaldehyde | 1.140 | 2.820 | 2473 (59-fold higher than wild-type) | researchgate.net |

| CATec3 (Wild-type) | Isobutanol | - | - | 3.9 ± 0.1 | biorxiv.org |

| CATec3 Y20F (Engineered) | Isobutanol | - | - | 13.0 ± 0.2 | biorxiv.org |

| CATec3 Y20F (Engineered) | Chloramphenicol | - | - | (3.2-fold decrease from wild-type) | biorxiv.org |

Note: Data for the specific N-acetylation of p-nitrophenylserinol is not available; the table presents kinetic data for analogous enzymes to illustrate catalytic efficiencies.

The enzymes involved in the biosynthesis of chloramphenicol and related compounds demonstrate varied substrate specificity. The enzyme CmlA, a nonheme diiron monooxygenase from the chloramphenicol biosynthesis pathway, shows broad substrate specificity for modified phenylalanine/tyrosine residues. acs.org This flexibility is a key feature of many enzymes in secondary metabolite pathways, allowing for the potential modification of various precursors. acs.orgnih.govnih.gov

In the case of the acetylation of p-nitrophenylserinol, the responsible acetyltransferase in S. venezuelae clearly recognizes the primary amino group of the serinol moiety. This is evidenced by the rapid and nearly complete conversion of 14C-labeled p-nitrophenylserinol into its N-acetyl derivative. cdnsciencepub.comcdnsciencepub.com The efficiency of this conversion suggests a high catalytic efficiency of the involved enzyme for this specific substrate. cdnsciencepub.com

Engineering studies on analogous enzymes have shown that substrate specificity and catalytic efficiency can be dramatically altered. For example, a mutant chloramphenicol acetyltransferase (CATec3 Y20F) showed a 3.3-fold increase in catalytic efficiency for isobutanol, while its activity towards the native substrate, chloramphenicol, decreased. biorxiv.org Similarly, an engineered L-threonine transaldolase (PsLTTA-Mu9) exhibited a 59-fold higher catalytic efficiency for a chloramphenicol precursor compared to the wild-type enzyme. researchgate.net These findings underscore how enzymatic activity is finely tuned to specific substrates within metabolic pathways.

This compound as a Branch Point in Chloramphenicol Metabolism

While this compound is a prominent metabolite derived from p-nitrophenylserinol, its exact role as a direct intermediate in chloramphenicol biosynthesis has been a subject of investigation and some conflicting reports.

Early research explored the possibility that p-nitrophenylserinol, the immediate precursor to this compound, could be directly converted to chloramphenicol by the addition of a dichloroacetyl group. nih.gov However, labeling studies demonstrated no incorporation of exogenously supplied p-nitrophenylserinol into the final chloramphenicol molecule in Streptomyces venezuelae. nih.gov The organism instead acetylates the compound to form this compound. nih.govcdnsciencepub.com This indicates that chloramphenicol biosynthesis proceeds via a pathway that is independent of free p-nitrophenylserinol or its N-acetyl derivative. nih.gov The main biosynthetic pathway to chloramphenicol branches from the shikimate pathway at chorismic acid to form p-aminophenylalanine, which then serves as the precursor to the p-nitrophenylserinol core of the antibiotic. researchgate.net

The chloramphenicol biosynthesis operon in S. venezuelae contains the gene cmlS, which encodes a flavin-dependent halogenase (FDH). researchgate.net This enzyme is essential for the dichlorination step that forms the characteristic dichloroacetyl moiety of chloramphenicol. researchgate.net Flavin-dependent halogenases are a class of enzymes that catalyze the halogenation of various substrates by activating molecular oxygen with a reduced flavin cofactor. frontiersin.orgnih.govmdpi.com

Several sources suggest that the substrate for the CmlS halogenase is this compound, which is then dichlorinated to yield chloramphenicol. researchgate.netfrontiersin.orgcore.ac.uk This would place this compound as a late-stage intermediate in the pathway. However, this contradicts the findings that this compound is not incorporated into chloramphenicol. nih.govcdnsciencepub.com Other research indicates that the precise substrate for CmlS has not been definitively established, suggesting it is likely a pathway-bound intermediate rather than free this compound. nih.gov This discrepancy highlights the complexities of elucidating biosynthetic pathways, where intermediates may be channeled between enzymes without dissociating into the cellular milieu.

Catabolic Pathways and Enzymatic Degradation of Chloramphenicol-Derived Species

This compound is not only synthesized from its precursor but is also a product of chloramphenicol catabolism. When 14C-labeled chloramphenicol is added to cultures of Streptomyces sp. 13s, radioactive this compound is one of the identified degradation products, along with p-nitrophenylserinol, p-nitrobenzyl alcohol, and p-nitrobenzoic acid. cdnsciencepub.comcdnsciencepub.com

The primary step in this degradation pathway is often the hydrolysis of the amide bond in chloramphenicol, which removes the dichloroacetyl group to yield p-nitrophenylserinol. microbiologyresearch.orgasm.orgnih.gov This reaction is catalyzed by enzymes known as chloramphenicol hydrolases. microbiologyresearch.orgasm.orgresearchgate.netasm.orgresearchgate.net The resulting p-nitrophenylserinol is then rapidly N-acetylated, as observed in biosynthetic studies. cdnsciencepub.comcdnsciencepub.com

Other enzymatic inactivation mechanisms for chloramphenicol exist, such as O-acetylation by chloramphenicol acetyltransferases (CATs) and O-phosphorylation by chloramphenicol phosphotransferase, which render the antibiotic unable to bind to bacterial ribosomes. nih.govnih.govnih.govmdpi.comresearchgate.net Hydrolytic degradation to p-nitrophenylserinol and subsequent acetylation represents a distinct catabolic route. nih.govmdpi.comresearchgate.net

Table 2: Key Compounds in the Metabolism of this compound

| Compound Name | Role/Function | Source |

|---|---|---|

| p-Nitrophenylserinol | Direct precursor for the biogenesis of this compound; product of chloramphenicol hydrolysis. | cdnsciencepub.comcdnsciencepub.comasm.orgmicrobiologyresearch.org |

| This compound | Product of p-nitrophenylserinol acetylation; a catabolite of chloramphenicol; debated role as a chloramphenicol biosynthesis intermediate. | nih.govcdnsciencepub.comcdnsciencepub.comasm.orgresearchgate.netfrontiersin.orgcore.ac.uk |

| Chloramphenicol (CAM) | Parent antibiotic; its degradation leads to p-nitrophenylserinol and subsequently this compound. | cdnsciencepub.comcdnsciencepub.com |

| p-Aminophenylalanine | An early precursor in the main chloramphenicol biosynthetic pathway. | researchgate.net |

| p-Nitrobenzyl alcohol | A minor catabolic product of chloramphenicol and p-nitrophenylserinol. | cdnsciencepub.comcdnsciencepub.com |

| p-Nitrobenzoic acid | A minor catabolic product of chloramphenicol and p-nitrophenylserinol. | cdnsciencepub.comcdnsciencepub.com |

Hydrolytic Conversion of Chloramphenicol to p-Nitrophenylserinol

A significant mechanism of bacterial resistance to chloramphenicol involves the enzymatic inactivation of the drug. mdpi.com While acetylation is the most common route, another documented pathway is the hydrolytic degradation of chloramphenicol, which cleaves the amide bond of the molecule. mdpi.comoup.comnih.govbiorxiv.org This reaction yields p-nitrophenylserinol and dichloroacetic acid. asm.org

This hydrolytic conversion serves as a resistance mechanism because the resulting product, p-nitrophenylserinol, lacks the potent antibacterial activity of the parent compound. researchgate.netasm.org The process has been observed in various bacteria, including the chloramphenicol-producing organism itself, Streptomyces venezuelae, where it is considered a self-defense function. oup.comnih.gov Similarly, Streptomyces species 3022a possesses a chloramphenicol hydrolase that catalyzes this transformation. cdnsciencepub.com

More recently, a novel hydrolase, designated EstDL136, was identified from a soil metagenome. nih.govresearchgate.net When expressed in Escherichia coli, this enzyme confers resistance to chloramphenicol by hydrolyzing it to p-nitrophenylserinol. nih.govresearchgate.netasm.org The identity of the hydrolysate as p-nitrophenylserinol was confirmed through liquid chromatography-mass spectroscopy (LC-MS) and proton nuclear magnetic resonance (¹H-NMR) analysis, which showed identical profiles to the standard compound. researchgate.netasm.orgresearchgate.net This hydrolytic activity has also been noted in other bacteria, such as Flavobacterium sp. strain CB6, although the degradation mechanism in this case produces a different intermediate. asm.org

Subsequent N-Acetylation of p-Nitrophenylserinol as a Detoxification or Transformation Step

Following the initial hydrolysis of chloramphenicol, the resulting p-nitrophenylserinol can undergo further metabolic transformation. One such modification is N-acetylation, a reaction that attaches an acetyl group to the amino group of the p-nitrophenylserinol molecule, forming this compound.

This acetylation step has been documented in Streptomyces venezuelae. asm.org Studies have shown that when this bacterium is supplied with p-nitrophenylserinol, it largely converts the compound into this compound. asm.org This process is catalyzed by acetyltransferases, which are enzymes that transfer an acetyl group, often from a donor molecule like acetyl-CoA. mdpi.comnih.gov

Bacterial acetylation is a widespread mechanism involved in various cellular processes, including the inactivation of toxins and antibiotics, regulation of protein function, and modification of small molecules. nih.govnih.gov The N-acetylation of p-nitrophenylserinol can be viewed as a detoxification or transformation step, further modifying a metabolite derived from an antibiotic. asm.org While the primary hydrolytic cleavage of chloramphenicol is the key inactivation event, the subsequent acetylation of the resulting amine represents a common bacterial strategy for modifying xenobiotic compounds. nih.gov The enzyme from Mycobacterium smegmatis (MsAcT), for example, is known to catalyze the N-acetylation of various amines in water. unimi.it

Characterization of Microbial Amidases and Hydrolases Involved in Amphenicol Inactivation

The enzymatic hydrolysis of the amide bond in amphenicol antibiotics is carried out by specific enzymes, primarily categorized as amidases or hydrolases. nih.govnih.gov These enzymes are crucial for the inactivation of chloramphenicol and its synthetic analogue, florfenicol (B1672845). researchgate.net

One of the most well-characterized enzymes is EstDL136 , a hydrolase discovered through soil metagenomic screening. nih.govresearchgate.net EstDL136 exhibits promiscuous amidase activity, enabling it to hydrolyze not only chloramphenicol but also florfenicol, which is resistant to inactivation by common chloramphenicol acetyltransferases (CATs). nih.govnih.govmdpi.com This broad substrate capability makes EstDL136 a novel resistance determinant. researchgate.netasm.org The gene encoding this enzyme, estDL136, confers resistance to both antibiotics when expressed in E. coli. researchgate.netasm.org Genes closely related to estDL136 are found in bacteria of the family Sphingomonadaceae, which are known for their bioremediation capabilities. nih.govasm.org

Another recently identified enzyme is AphA , an amidase from Sphingobium yanoikuyae B1. researchgate.netasm.org This enzyme can inactivate three major amphenicol antibiotics: chloramphenicol, thiamphenicol, and florfenicol. asm.org AphA-mediated hydrolysis of chloramphenicol yields p-nitrophenylserinol. researchgate.netasm.orgnih.gov Enzymatic kinetic analysis revealed that AphA has a significantly higher affinity and catalytic efficiency for florfenicol compared to chloramphenicol and thiamphenicol. asm.org Site-directed mutagenesis has identified key catalytic residues, Serine 153 and Histidine 277, as essential for its hydrolytic activity. asm.org

The table below summarizes the characteristics of these microbial enzymes involved in amphenicol hydrolysis.

| Enzyme Name | Source Organism/Environment | Substrates | Hydrolysis Product from Chloramphenicol |

| EstDL136 | Soil Metagenome | Chloramphenicol, Florfenicol | p-Nitrophenylserinol nih.govresearchgate.netasm.org |

| AphA | Sphingobium yanoikuyae B1 | Chloramphenicol, Thiamphenicol, Florfenicol | p-Nitrophenylserinol researchgate.netasm.orgnih.gov |

| Chloramphenicol Hydrolase | Streptomyces species 3022a | Chloramphenicol | p-Nitrophenylserinol cdnsciencepub.com |

Advanced Synthetic Methodologies and Chemical Derivatization of N Acetyl P Nitrophenylserinol

Stereoselective and Chemoenzymatic Synthesis of N-Acetyl-p-nitrophenylserinol

The synthesis of this compound with high stereoselectivity is crucial for its application in pharmaceuticals and other specialized fields. Both stereoselective chemical synthesis and chemoenzymatic methods have been effectively employed to achieve this.

Stereoselective Synthesis:

Chemical methods often focus on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. Research has demonstrated the development of efficient stereoselective processes for synthesizing natural products, which can be applied to the synthesis of this compound. These methods often involve the stereoselective addition to electrophiles catalyzed by metal complexes. For instance, highly stereoselective Michael additions of lithium amides to appropriate precursors have been shown to be effective in creating chiral amino acids. beilstein-journals.org

Chemoenzymatic Synthesis:

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering a powerful approach for producing enantiomerically pure compounds. rug.nlnih.govmdpi.com Enzymes like lipases and proteases are widely used for the enantioselective acylation or hydrolysis of precursor molecules. unimi.it For example, α-chymotrypsin and protease from Subtilisin Carlsberg have shown activity in the hydrolysis of (±)-erythro N-acetyl-p-nitrophenylserine methyl esters. unimi.it Another approach involves the enzymatic desymmetrization of achiral precursors, such as N-Boc-serinol, through enzymatic acetylation to yield oxazolidinones with high enantiomeric excess. researchgate.net The integration of biocatalysis with chemical steps allows for the creation of streamlined and sustainable synthetic routes. nih.gov

N-Protection Strategies in the Synthesis of p-Nitrophenylserinol Derivatives

The selective protection of the amino group in p-nitrophenylserinol is a critical step in its derivatization, enabling the modification of other functional groups. Various N-protecting groups have been investigated to facilitate the synthesis of complex molecules.

The choice of the protecting group is crucial and depends on the subsequent reaction conditions. For instance, N-protected derivatives of p-nitrophenylserinol have been successfully used in cyclocondensation reactions. figshare.comresearchgate.net The use of different protecting groups can also influence the diastereoselectivity of subsequent reactions.

Commonly used N-protecting groups include tert-butoxycarbonyl (Boc) and benzoyl groups. nih.gov The selection of the N-protecting group has been shown to be dependent on the specific alkylating reagent used in the synthesis of proline derivatives, a principle that can be extended to p-nitrophenylserinol derivatives. nih.gov The development of efficient routes for synthesizing N-tert-butoxycarbonyl-trans-4-hydroxy-D-proline methyl ester highlights the importance of N-protection in creating specific enantiomers. researchgate.netresearchgate.net

Design and Synthesis of this compound Scaffolds for Complex Molecular Architectures

The unique trifunctional nature of this compound makes it an ideal scaffold for constructing a variety of complex molecular architectures, including optically active diamino-1,3-dioxanes, tripodands, and macrocyclic systems.

Preparation of Optically Active Diamino-1,3-Dioxanes

A notable application of p-nitrophenylserinol is in the synthesis of optically active diamino-1,3-dioxanes. An unconventional and non-epimerizable cycloacetalization of optically active (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (p-nitrophenylserinol) using concentrated sulfuric acid as both solvent and catalyst has been developed. figshare.comresearchgate.net This sulfuric transacetalization method has been expanded by using N-protected forms of 2,2-dimethoxyethylamine (DMEA). figshare.comresearchgate.net This methodology has led to the successful synthesis of various (2R,4S,5S) diamino-1,3-dioxanes. researchgate.nettandfonline.com

| Starting Material | Reagent | Product | Reference |

| (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | N-protected 2,2-dimethoxyethylamine | (2R,4S,5S) diamino-1,3-dioxanes | figshare.comresearchgate.net |

| N-protected p-nitrophenylserinol | 2,2-dimethoxyethylamine | N-protected diamino-1,3-dioxanes | figshare.comresearchgate.net |

Construction of Novel Tripodands and Macrocyclic Systems

The derivatization of p-nitrophenylserinol has been extended to the synthesis of more intricate structures like tripodands and macrocycles.

Tripodands:

N-functionalization of DMEA with reagents such as trimesic acid trichloride (B1173362) and cyanuric chloride yields corresponding triple amides and melamines. figshare.comresearchgate.net Subsequent sulfuric transacetalization in triplicate with arylserinols (where the aryl group is phenyl or p-nitrophenyl) has afforded a new series of optically active tripodands. figshare.comresearchgate.net These tripodands incorporate N-modified glycine (B1666218) motifs as peripheral units. researchgate.net

Macrocyclic Systems:

The principles of template synthesis are often employed for the preparation of macroheterocyclic compounds. e-bookshelf.de While direct synthesis of macrocycles from this compound is a complex area, the strategic use of its derivatives as building blocks is a viable approach. The construction of macrocycles often involves the cycloaddition of dihalides with diamines or monoamines. nih.gov The design of such systems can vary widely, leading to macrocycles with different cavity sizes, donor atoms, and attached side arms, which are crucial for applications in molecular recognition and catalysis. mdpi.com

Development of Novel Acetylating Reagents and Reaction Conditions

The acetylation of p-aminophenol and its derivatives is a fundamental transformation. While traditional methods using acetic anhydride (B1165640) are common, research into novel acetylating reagents and reaction conditions aims to improve efficiency, selectivity, and sustainability.

In the context of producing N-acetyl-p-aminophenol, processes have been developed that involve the acetylation of p-aminophenol in an aqueous medium, followed by crystallization. google.com Innovations in this area include the recovery of residual product and unreacted acetic acid from the mother liquor via liquid-liquid extraction and distillation. google.com

For more complex substrates, chemoenzymatic methods offer a green alternative. Lipases, for instance, can catalyze the acylation of amino groups using acyl donors like ethyl acetate. unimi.it Furthermore, the development of one-pot sequential chemoenzymatic processes, which combine metal-catalyzed couplings with biocatalytic reductions or acylations, represents a significant advancement in producing a wide range of acetylated compounds with high yields and enantioselectivity. nih.gov

Molecular Interactions and Functional Implications in Microbial and Biochemical Systems

Comparative Analysis of Biological Potency in Microbial Contexts

n-Acetyl-p-nitrophenylserinol is the final product in a specific chloramphenicol (B1208) degradation pathway and is considered biologically inactive as an antibiotic. uth.gr Its significance lies not in its own antimicrobial power, but in its formation as a means of microbial self-defense. The initial step in this pathway is the hydrolysis of chloramphenicol, which yields p-nitrophenylserinol. asm.orgnih.gov Research has shown that p-nitrophenylserinol itself possesses no antimicrobial activity. nih.gov Subsequently, this inactive precursor is acetylated to form this compound, which is also devoid of antibiotic potency. cdnsciencepub.comcdnsciencepub.com

The biological potency of chloramphenicol stems from its ability to bind to bacterial ribosomes and inhibit protein synthesis. mdpi.com The structural modifications that lead to the formation of this compound, namely the removal of the dichloroacetyl group and the N-acetylation of the primary amine, prevent this binding. mdpi.com Therefore, the conversion to this compound serves as an effective inactivation mechanism.

| Compound | Key Structural Feature | Antimicrobial Potency | Reference |

|---|---|---|---|

| Chloramphenicol | Dichloroacetyl group | Active | mdpi.com |

| p-Nitrophenylserinol | Lacks dichloroacetyl group | Inactive | nih.gov |

| This compound | N-acetyl group instead of dichloroacetyl group | Inactive | uth.grcdnsciencepub.comcdnsciencepub.com |

Functional Role in Modulating Microbial Growth and Metabolism

The formation of this compound plays a crucial role in enabling microbial survival and growth in the presence of chloramphenicol. In organisms like Streptomyces strain 13s, which produces chloramphenicol, this metabolic pathway is a self-resistance mechanism. cdnsciencepub.comcdnsciencepub.com Exogenous chloramphenicol can inhibit the growth of this strain by extending the lag phase. cdnsciencepub.comcdnsciencepub.com The enzymatic conversion of the antibiotic to the inactive this compound alleviates this inhibition, allowing cellular metabolism and growth to proceed. uth.gr

Studies on Streptomyces have shown that the catabolism of chloramphenicol to this compound is most rapid during the fast-growth phase on media that support low levels of antibiotic production. cdnsciencepub.comcdnsciencepub.com This suggests that the detoxification machinery is upregulated when the organism is most susceptible to the antibiotic's effects. The precursor, p-nitrophenylserinol, is typically a transitory metabolite that is quickly and completely N-acetylated, indicating that the acetylation step is an efficient and final part of the detoxification process. cdnsciencepub.comcdnsciencepub.com By converting a harmful antibiotic into a stable, inactive compound, the organism modulates its internal environment to favor normal growth and metabolic activity. uth.gr

Contribution to Understanding Microbial Resistance and Inactivation Mechanisms

The pathway leading to this compound is a significant example of microbial resistance through enzymatic modification of an antibiotic. It provides a clear model for how bacteria can neutralize a threat by altering its chemical structure.

The transformation of chloramphenicol to this compound involves a two-step enzymatic process.

First, a hydrolase enzyme cleaves the amide bond of chloramphenicol. This reaction removes the dichloroacetyl group, which is essential for the antibiotic's activity, and yields p-nitrophenylserinol. asm.orgnih.gov This enzyme, often referred to as chloramphenicol hydrolase, has been identified in chloramphenicol-producing organisms like Streptomyces venezuelae and has also been found in bacteria from soil metagenomes. nih.govnih.gov

The second step is the N-acetylation of the primary amine group of p-nitrophenylserinol. This reaction is catalyzed by an N-acetyltransferase, which transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the substrate. wikipedia.orgnih.gov The resulting product is the stable and inactive this compound. cdnsciencepub.comcdnsciencepub.com This acetylation prevents any potential for the molecule to be re-activated or to interfere with other cellular processes.

It is important to distinguish this inactivation pathway from the more common chloramphenicol resistance mechanism involving chloramphenicol acetyltransferases (CATs). CAT enzymes acetylate the hydroxyl groups of chloramphenicol, which also inactivates the antibiotic by preventing it from binding to the ribosome. nih.govmdpi.com The formation of this compound, however, involves hydrolysis followed by N-acetylation, representing a distinct resistance strategy. asm.orgcdnsciencepub.com

| Enzyme Class | Specific Enzyme (Example) | Reaction Step | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Hydrolase | Chloramphenicol Hydrolase | Step 1: Hydrolysis | Chloramphenicol | p-Nitrophenylserinol | asm.orgnih.govnih.gov |

| Transferase | N-Acetyltransferase | Step 2: N-Acetylation | p-Nitrophenylserinol | This compound | cdnsciencepub.comcdnsciencepub.comwikipedia.org |

The enzymatic pathway that produces this compound has a direct impact on bacterial physiology and the flow of metabolites. Protein acetylation is a widespread post-translational modification in bacteria that can alter enzyme activity and regulate metabolic pathways. nih.govnih.gov In this context, the N-acetylation of p-nitrophenylserinol is a detoxification reaction that is crucial for cellular survival.

This process directly affects the central metabolism by consuming acetyl-CoA. frontiersin.org Acetyl-CoA is a critical metabolic hub that links glycolysis, the TCA cycle, and the synthesis of fatty acids and amino acids. frontiersin.orgfrontiersin.org By diverting acetyl-CoA towards the N-acetylation of p-nitrophenylserinol, the cell actively reallocates resources to neutralize a toxic compound. This redirection of metabolic flux is a key adaptive response that allows the bacterium to maintain physiological homeostasis in a hostile chemical environment. nih.govplos.org While this consumption might place a burden on the cell's energy and carbon resources, it is a necessary trade-off to prevent the lethal inhibition of protein synthesis by chloramphenicol. The ability to efficiently channel metabolites into this detoxification pathway is therefore a critical determinant of resistance. uth.gr

Analytical and Spectroscopic Characterization Techniques in N Acetyl P Nitrophenylserinol Research

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are fundamental for isolating and purifying N-Acetyl-p-nitrophenylserinol from complex biological mixtures. These methods separate components based on their differential distribution between a stationary and a mobile phase.

Paper Chromatography:

Historically, paper chromatography has been employed to separate and identify this compound and related compounds. This technique relies on the partitioning of solutes between a stationary phase, typically water adsorbed onto the paper, and a mobile organic solvent system. The separation is visualized through the retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. Different solvent systems can be used to achieve optimal separation. asm.org For instance, in a study involving the acetylation of p-nitrophenylserinol by Streptomyces venezuelae, paper chromatography was used to identify the product, this compound, along with other related compounds like p-nitrophenylserinol and p-nitrobenzoic acid. asm.org

Table 1: Rf Values of this compound and Related Compounds in Different Solvent Systems asm.org

| Compound | n-Butanol-acetic acid-water | n-Butanol-ammonium hydroxide¶ | Ether-water† | Chloroform-water‡ |

| This compound | 0.88 | 0.82 | 0.65 | 0.15 |

| p-Nitrophenylserinol | 0.74 | 0.76 | 0.40 | 0.03 |

| p-Nitrobenzoic acid | 0.92 | 0.55 | 0.95 | 0.05 |

| Chloramphenicol (B1208) | 0.91 | 0.84 | 0.90 | 0.50 |

| Separations were optimal after the solvent system was aged for two weeks. | ||||

| †Prepared by saturating reagent grade diethyl ether with water. | ||||

| ‡After phase separation, the chloroform (B151607) layer was used. | ||||

| ¶Prepared by saturating n-butanol with N ammonium (B1175870) hydroxide. |

Liquid Chromatography (LC):

Modern research predominantly utilizes High-Performance Liquid Chromatography (HPLC) for the separation and quantification of this compound and its metabolites. researchgate.netmdpi.com HPLC offers superior resolution, speed, and sensitivity compared to paper chromatography. mdpi.com In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govnih.gov This technique has been successfully applied to analyze the hydrolysates of related compounds like chloramphenicol, where p-nitrophenylserinol, the precursor to this compound, is a key intermediate. researchgate.net The high resolution of HPLC allows for the precise separation of structurally similar compounds from a complex matrix. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. libretexts.org Both ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.netmeemb-timisoara.ro The chemical shifts, splitting patterns (for ¹H NMR), and integration of signals in an NMR spectrum allow for the unambiguous identification of the compound's structure. libretexts.org For instance, the acetyl group in this compound would give a characteristic signal in the ¹H NMR spectrum. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. frontiersin.org When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific technique for identifying and quantifying compounds in complex mixtures. nih.govnih.gov LC-MS/MS, a further advancement, allows for the fragmentation of selected ions to provide structural information, aiding in the definitive identification of metabolites. frontiersin.org This technique is crucial in studying the metabolic fate of related compounds and identifying adducts formed with biological molecules. nih.gov

Infrared (IR) Spectroscopy:

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. msu.edu Specific functional groups within a molecule absorb at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of these groups. libretexts.org In this compound, characteristic IR absorption bands would be expected for the hydroxyl (-OH), amide (N-H and C=O), and nitro (-NO₂) groups. For example, the IR spectrum of N-acetyl-L-phenylalanine shows characteristic bands for the carboxyl and amide groups, which would be analogous to the functional groups in this compound. researchgate.net

Radiometric Tracer Studies for Biosynthetic and Metabolic Pathway Elucidation

Radiometric tracer studies, particularly using ¹⁴C-labeling, have been indispensable in tracing the biosynthetic and metabolic pathways leading to and involving this compound.

¹⁴C-Labeling Studies:

By introducing a precursor molecule labeled with the radioactive isotope ¹⁴C into a biological system, researchers can follow the path of the label as it is incorporated into various intermediates and final products. asm.org This technique has been extensively used to investigate the biosynthesis of chloramphenicol, for which p-nitrophenylserinol is a key intermediate. asm.orgcdnsciencepub.com

In a pivotal study, when ¹⁴C-labeled p-nitrophenylserinol was administered to cultures of Streptomyces venezuelae, it was not directly converted to chloramphenicol but was instead largely acetylated to form this compound. asm.org This finding was crucial in understanding the metabolic fate of exogenous p-nitrophenylserinol in this organism. The presence of ¹⁴C in the isolated this compound was confirmed by radio-autography of paper chromatograms. asm.org

Furthermore, studies on the biosynthesis of corynecins, which are N-acyl derivatives of D-(−)-threo-p-nitrophenylserinol, utilized ¹⁴C-labeled shikimic acid to demonstrate its role as an efficient precursor. tandfonline.com The specific incorporation of the radiolabel into the aromatic ring of corynecins provided strong evidence for the biosynthetic pathway. tandfonline.com These tracer studies have been fundamental in mapping the complex series of reactions that lead to the formation of these natural products.

Future Perspectives and Emerging Research Directions for N Acetyl P Nitrophenylserinol

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The known involvement of n-acetyl-p-nitrophenylserinol as an intermediate in the chloramphenicol (B1208) biosynthesis pathway provides a foundational, yet incomplete, picture of its biological relevance. A key area for future investigation is the search for novel biosynthetic pathways and the enzymes that catalyze them. Research efforts may focus on microbial sources, particularly actinomycetes and other bacteria known for producing diverse secondary metabolites.

One promising avenue is the investigation of enzymes analogous to CmlS, which is known to be involved in the dichlorination of an this compound-like intermediate during chloramphenicol production. core.ac.uk The discovery of new halogenases, acetyltransferases, or aminotransferases that can act on p-nitrophenylserinol or its derivatives could reveal previously unknown metabolic networks. Gene mining of microbial genomes for sequences homologous to known biosynthetic enzymes, followed by heterologous expression and characterization, represents a powerful strategy to identify such novel biocatalysts. Uncovering these pathways would not only expand our understanding of microbial metabolism but could also provide new enzymes for biotechnological applications.

Development of this compound as a Chemical Probe for Enzyme Studies

The inherent chemical structure of this compound makes it an attractive scaffold for the development of chemical probes to study enzyme function. Chemical probes are small molecules designed to monitor or perturb the function of proteins and other biomolecules, providing critical insights into biological processes. nih.gov Activity-based protein profiling (ABPP) is a particularly relevant approach that utilizes chemical probes to assess the functional state of entire enzyme families. nih.gov

This compound possesses several features that can be exploited for probe design:

The p-nitrophenyl group: This moiety can serve as a chromophore for spectrophotometric assays or be replaced with fluorogenic groups to create fluorescent probes for real-time activity monitoring.

The serinol backbone: The hydroxyl and amide groups provide handles for chemical modification, allowing for the attachment of reporter tags (like biotin (B1667282) for affinity purification) or reactive "warheads" that can covalently label the active site of target enzymes. frontiersin.orgrsc.org

Future work could focus on designing and synthesizing a library of this compound derivatives to screen against various enzyme classes, such as proteases, hydrolases, or transferases. nih.gov The development of such probes could enable the identification of new enzyme targets, the characterization of enzyme kinetics, and the visualization of enzymatic activity in complex biological samples, including living cells. frontiersin.orgrsc.org

Integration with Systems Biology and Omics Approaches for Comprehensive Metabolic Understanding

To gain a holistic understanding of the biological roles of this compound, its study must be integrated into the broader context of cellular metabolism. Systems biology, which combines high-throughput "omics" data (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling, provides a framework for this comprehensive analysis. nih.govresearchgate.net

Future research can employ these approaches in several ways:

Metabolomics: By tracking the levels of this compound and its potential metabolites in biological systems under different conditions, researchers can map its metabolic fate and identify interconnected pathways. scirp.org This can be particularly powerful when combined with isotopic labeling.

Proteomics: This can be used to identify proteins that bind to or are modified by this compound or its derivatives, potentially revealing its cellular targets and mechanisms of action. scirp.org

Integrated Multi-Omics: Combining metabolomic, proteomic, and transcriptomic data can create a more complete picture of how the presence of this compound affects global cellular processes. e-enm.orgnih.gov This integrated approach can help generate and test new hypotheses about its function. nih.gov

By applying these systems-level approaches, researchers can move beyond a one-dimensional view of this compound and understand its function within the complex, interconnected network of the cell.

Advanced Methodologies for Stereoselective Synthesis and Derivatization

The biological activity of chiral molecules is often dependent on their specific stereochemistry. This compound has two chiral centers, meaning it can exist in four possible stereoisomeric forms. The development of advanced, highly stereoselective synthetic methods is crucial to access each of these isomers in pure form for biological evaluation.

Future synthetic research will likely focus on asymmetric catalysis to control the stereochemistry during the synthesis. nih.govrsc.orgrsc.org This could involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer with high efficiency and purity. Such methods are essential for producing enantiomerically pure compounds, which are critical for use as chemical probes and for accurately interpreting biological data.

Furthermore, advanced derivatization methods will be key to expanding the functional repertoire of this compound. researchgate.netscispace.comrsc.org This involves the targeted chemical modification of its structure to create a diverse range of analogs. For instance, derivatization of the amine or hydroxyl groups can be used to attach different functional moieties, such as those used in "click chemistry" for bioconjugation. frontiersin.org The development of versatile and robust derivatization strategies will enable the creation of tailored molecules for specific applications, from enzyme inhibition to fluorescent imaging.

Q & A

Q. What are the key structural characterization techniques for confirming the identity of n-Acetyl-p-nitrophenylserinol in synthetic batches?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the aromatic proton environment (e.g., p-nitrophenyl group at δ 7.5–8.5 ppm) and stereochemistry of the serinol backbone .

- High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₁H₁₄N₂O₅) and distinguishes isotopic patterns.

- X-ray crystallography resolves absolute stereochemistry, critical for distinguishing enantiomers (e.g., (1R,2R) vs. (1S,2S)) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Employ stepwise protection-deprotection strategies for the serinol moiety to prevent side reactions at the hydroxyl and amine groups.

- Use HPLC monitoring (C18 column, UV detection at 254 nm) to track intermediates like p-nitrophenylserinol and adjust reaction conditions (e.g., pH, temperature) in real time .

- Purify via recrystallization in ethanol-water mixtures to remove acetylated byproducts .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

Methodological Answer:

- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for kinetic stability assays.

- For aqueous stability, use phosphate-buffered saline (PBS, pH 7.4) to simulate physiological conditions, monitoring degradation via UV-Vis spectroscopy (λmax ~400 nm for nitro group) .

Advanced Research Questions

Q. How does stereochemical integrity impact the biological activity of this compound, and what methods validate enantiomeric purity?

Methodological Answer:

- Compare chiral HPLC (Chiralpak AD-H column, hexane:isopropanol mobile phase) with circular dichroism (CD) to confirm enantiomeric excess (>98% for (1R,2R) configuration) .

- Conduct in vitro bioactivity assays (e.g., enzyme inhibition) using enantiomerically pure samples to correlate stereochemistry with efficacy .

Q. How should researchers address contradictions in toxicity data for this compound across studies?

Methodological Answer:

- Perform dose-response meta-analysis to reconcile discrepancies, stratifying data by exposure duration (acute vs. chronic) and model systems (e.g., mammalian vs. bacterial assays) .

- Validate findings using Ames test (for mutagenicity) and MTT assay (for cytotoxicity), ensuring standardized protocols (e.g., OECD Guidelines 471/473) .

Q. What assay designs are suitable for evaluating the nitro group’s role in this compound’s bioactivity?

Methodological Answer:

Q. How can researchers mitigate interference from the acetyl group during spectroscopic analysis of this compound?

Methodological Answer:

Q. What computational approaches predict this compound’s metabolic pathways?

Methodological Answer:

- Use CYP450 docking simulations (AutoDock Vina) to identify probable oxidation sites (e.g., benzylic hydroxyl group) .

- Validate predictions with in vitro microsomal assays (rat/human liver microsomes) and UPLC-QTOF analysis .

Methodological Best Practices

- Data Reproducibility : Include control experiments (e.g., unacetylated p-nitrophenylserinol) in bioactivity studies to isolate acetyl group effects .

- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data deposition in repositories like PubChem or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.